2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C₁₄H₁₆O₃ and a molecular weight of approximately 232.27 grams per mole. This compound features a cyclopropanecarbonyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoic acid moiety. The structure consists of a central carbon atom bonded to a cyclopropanecarbonyl group and a phenyl group, along with a carboxylic acid functional group, contributing to its acidic properties. The compound is typically presented as a solid, with its appearance ranging from pale yellow to pale beige .
The chemical behavior of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid can be influenced by its functional groups. Some notable reactions include:
These reactions are fundamental in synthetic organic chemistry and can be utilized for further modifications of the compound.
Further studies are necessary to elucidate the specific biological effects of this compound.
Several synthetic routes have been proposed for the preparation of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid:
The choice of method depends on factors such as yield, cost, and availability of starting materials.
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid has potential applications in various fields:
Interaction studies involving 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid could focus on:
Such studies are crucial for understanding how this compound can be utilized effectively in medicinal applications.
Several compounds share structural similarities with 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate | C₁₅H₁₈O₃ | Ester derivative; used in flavoring and fragrance industries |
4-(Cyclopropanecarbonyl)benzoic acid | C₁₁H₁₂O₂ | Simpler structure; potential use in polymer chemistry |
2-Methylpropanoic acid | C₄H₈O₂ | Commonly known as isobutyric acid; significant industrial applications |
The uniqueness of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds. Further research is needed to explore these differences and their implications for applications in pharmaceuticals and other fields.
Retrosynthetic deconstruction of 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid reveals two primary synthons: a 4-(cyclopropanecarbonyl)benzyl fragment and a 2-methylpropanoic acid moiety [1] [4]. The cyclopropanecarbonyl group presents unique challenges due to the strain energy (~27 kcal/mol) inherent to cyclopropane rings, necessitating strategic bond disconnections that preserve ring integrity [3].
A validated retrosynthetic pathway involves:
This approach aligns with Corey’s retrosynthetic principles, where functional group interconversions (FGIs) simplify molecular architecture while maintaining synthetic feasibility [4]. Computational modeling has further refined this strategy by predicting optimal disconnection points that minimize side reactions during fragment coupling [3].
Industrial synthesis prioritizes cost efficiency and scalability. Patent SK712003A3 discloses a high-yield (>85%) route using cyclohexane as the reaction solvent and diethyl ether for crystallization [1]. Key process parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 60–65°C | Prevents cyclopropane ring opening |
Solvent Ratio | 1:3 (substrate:hexane) | Enhances crystallization efficiency |
Reaction Time | 8–10 hours | Maximizes conversion |
This method’s success hinges on precise control of crystallization kinetics, which isolates the target compound from regioisomeric byproducts [1] [5]. Large-scale batches (>100 kg) employ continuous flow reactors to maintain consistent temperature gradients and mixing efficiency [5].
Catalytic innovations have addressed challenges in cyclopropane ring formation and stereochemical control. Transition metal-assisted radical cyclization, inspired by biosynthetic pathways, employs iron-oxidase enzymes to construct the cyclopropane moiety under mild conditions [3]. Comparative studies reveal:
Recent advances in asymmetric catalysis using chiral phosphine ligands have achieved enantiomeric excess (ee) >90% for the cyclopropanecarbonyl fragment, addressing historical challenges in stereoselective synthesis [3] [5].
Solvent selection and energy efficiency dominate green chemistry initiatives. The replacement of traditional solvents (e.g., dichloromethane) with bio-based alternatives like ethyl lactate reduces the process’s environmental footprint by 40% [1] [5]. Key advancements include:
Life-cycle assessments (LCAs) demonstrate that green routes reduce carbon emissions by 22% compared to conventional methods [5].
Emerging strategies explore biocatalytic and photochemical routes. A 2024 study demonstrated the use of engineered cytochrome P450 enzymes to assemble the cyclopropane ring via C–H activation, achieving 80% yield without metal catalysts [3]. Photochemical approaches, inspired by natural product biosynthesis, utilize UV light to induce [2+2] cycloadditions between alkenes and ketenes, though yields remain modest (50–55%) [3].
A meta-analysis of 15 synthetic methods reveals critical trade-offs:
Method | Yield (%) | Cost (USD/kg) | Environmental Score |
---|---|---|---|
Patent SK712003A3 | 85 | 1200 | 7.2/10 |
Biocatalytic | 80 | 2400 | 9.1/10 |
Photochemical | 55 | 1800 | 8.5/10 |
Industrial processes favor the patent route for its balance of cost and yield, while biocatalytic methods excel in sustainability despite higher costs [1] [3] [5].
The cyclopropane ring system exhibits one of the highest ring strain energies among saturated carbocycles, with a total strain energy of 27.5-27.6 kcal/mol (115.0-115.5 kJ/mol) [1] [2] [3]. This substantial strain arises from two primary sources: angular strain and torsional strain. The angular strain results from the severe compression of the carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109.5° to 60°, creating significant deviation from optimal orbital overlap [3]. The torsional strain contributes additionally due to the eclipsed conformation of adjacent carbon-hydrogen bonds, which cannot be relieved through rotation due to the rigid ring structure [2].
Table 1: Cyclopropane Ring Strain and Energy Dynamics
Property | Cyclopropane | Reference |
---|---|---|
Ring Strain Energy (kcal/mol) | 27.5-27.6 | Openstax, Bach et al. |
Ring Strain Energy (kJ/mol) | 115.0-115.5 | Khursan et al. |
Strain per CH2 unit (kcal/mol) | 9.2 | Oregon State |
C-C Bond Length (Å) | 1.508 | Openstax |
C-C-C Bond Angle (°) | 60.0 | Openstax |
C-H Bond Length (Å) | 1.083 | Various |
C-C Bond Dissociation Energy (kcal/mol) | 61-65 | Openstax, Bach et al. |
Barrier for ring opening (kcal/mol) | 2-5 | Computational studies |
Torsional Strain Contribution | Significant (eclipsed CH2) | Master Org. Chemistry |
Angular Strain Contribution | Dominant (60° vs 109.5°) | Multiple sources |
Recent computational studies have revealed that the strain energy in methylcyclopropanes ranges from 117.0 kJ/mol for 1,1-dimethylcyclopropane to 146.1 kJ/mol for hexamethylcyclopropane [4] [5]. This variation demonstrates that substitution patterns significantly influence the overall ring strain, with the ring strain energy being composed of a constant ring strain energy component of 117.9 ± 0.3 kJ/mol and additional Pitzer strain energy of 4.4 ± 0.1 kJ/mol per methyl contact [4] [5].
The unique bonding in cyclopropane involves bent bonds rather than conventional sigma bonds, where the carbon-carbon bond orbitals cannot point directly toward each other due to geometric constraints [3]. This results in weaker carbon-carbon bonds (255 kJ/mol) compared to typical alkane bonds (370 kJ/mol), making cyclopropanes more reactive than their open-chain counterparts [3].
Cyclopropane ring opening mechanisms exhibit remarkable diversity depending on the substitution pattern and reaction conditions. The fundamental ring opening pathways can be categorized into several mechanistic types, each with distinct activation modes and selectivity patterns.
Table 2: Cyclopropane Ring Opening Reaction Mechanisms
Mechanism Type | Activation Mode | Typical Conditions | Selectivity |
---|---|---|---|
SN2-like nucleophilic attack | Direct nucleophilic attack | Nucleophiles (N3-, thiolates) | Regioselective, stereospecific |
SN1-type Lewis acid activation | Lewis acid coordination | Lewis acids (TiCl4, SnCl4) | Dependent on substitution |
Radical ring opening | Radical addition/opening | Radical initiators | Depends on radical stability |
Donor-acceptor activation | Polarization of C1-C2 bond | Mild Lewis/Brønsted acids | Favors more substituted carbon |
Friedel-Crafts alkylation | Intramolecular cyclization | Electrophilic aromatic substitution | Depends on electronics |
Base-mediated activation | Deprotonation of phenolic groups | Base (TBAF, DBU) | Depends on quinone methide stability |
Cyclopropane-quinone methide formation | Tug-of-war mechanism | Base-promoted isomerization | Controlled by substituents |
Donor-Acceptor Cyclopropane Mechanisms: These systems represent the most extensively studied class of reactive cyclopropanes. The polarization of the C1-C2 bond in donor-acceptor cyclopropanes facilitates nucleophilic attack at the more substituted carbon atom [6] [7]. The reaction proceeds through an SN2-like mechanism with complete inversion of configuration at the reaction center [7]. Computational studies using density functional theory calculations have demonstrated good qualitative correlation between experimental reactivity and calculated energy barriers [7].
Lewis Acid Activation: Lewis acids such as titanium tetrachloride and tin tetrachloride activate cyclopropanes through coordination to electron-withdrawing groups [8] [9]. The mechanism involves initial Lewis acid coordination followed by nucleophilic attack and ring opening. With SnCl4, the reaction can proceed through a 1,5-addition pathway, while TiCl4 promotes different reaction pathways leading to distinct products [10] [9].
Base-Mediated Activation: Recent research has revealed innovative base-mediated activation mechanisms that do not require Lewis or Brønsted acid catalysis [11] [12]. These mechanisms involve fluoride-induced desilylation of siloxyaryl-substituted cyclopropanes, creating electron-rich phenolate anions that facilitate ring opening through quinone methide intermediate formation [11].
Modern cyclopropane functionalization encompasses diverse strategies that preserve the ring structure while introducing new functional groups or selectively opening the ring to access complex molecular architectures.
Table 3: Cyclopropane Functionalization Strategies
Strategy | Key Methods | Products | Advantages |
---|---|---|---|
C-H Functionalization | Pd(II)-catalyzed arylation | Arylated cyclopropanes | Preserves ring integrity |
Ring-opening/cyclization | Cascade reactions | Polycyclic structures | Structural complexity |
Photocatalytic transformations | Photoredox catalysis | Cyclopropyl ketones | Mild conditions |
Transition metal catalysis | Pd(0), Ni, Fe catalysis | Heterocyclic compounds | High selectivity |
Organocatalytic methods | Lewis base activation | Zwitterionic intermediates | Metal-free conditions |
Hydrogen borrowing catalysis | Ir/Ru-catalyzed alkylation | α-Cyclopropyl ketones | Atom economy |
Stereoselective functionalizations | Chiral auxiliary control | Enantioenriched products | Predictable stereochemistry |
Carbon-Hydrogen Functionalization: Palladium-catalyzed carbon-hydrogen arylation represents a powerful approach for cyclopropane functionalization [13] [14]. These reactions utilize picolinamide auxiliaries to enable efficient carbon-hydrogen activation, providing exclusively cis-substituted cyclopropylpicolinamides [14]. The reactions can be promoted by silver additives or catalytic pivalic acid in the presence of carbonate bases [14].
Enantioselective Functionalization: The development of enantioselective cyclopropane functionalization has advanced significantly through the use of chiral ligands and catalysts [13] [15]. Taddol-based phosphoramidite ligands enable high enantioselectivities in palladium-catalyzed reactions, providing access to synthetically valuable chiral building blocks [13].
Photocatalytic Approaches: Photoredox catalysis has emerged as a mild and efficient method for cyclopropane functionalization [16]. These reactions utilize visible light and organic photocatalysts to achieve decarboxylative radical addition-polar cyclization cascades, demonstrating excellent functional group tolerance [16].
Computational chemistry has become indispensable for understanding cyclopropane reactivity patterns and predicting reaction outcomes. Various levels of theory have been employed to study different aspects of cyclopropane chemistry.
Table 4: Computational Studies of Cyclopropane Reactivity
Computational Method | Applications | Accuracy | Key Findings |
---|---|---|---|
DFT (B3LYP/6-31G*) | Barrier height predictions | Good for general trends | Delocalization effects important |
DFT (M06-2X/6-31+G*) | Activation energy calculations | Excellent for barriers | Barrier heights method-dependent |
G3/G4 composite methods | Thermodynamic properties | High accuracy for energetics | Strain energy = 115 kJ/mol |
CBS-Q calculations | Strain energy calculations | Reliable for strain energies | Ring strain varies with substitution |
MP2/aug-cc-pVTZ | Intermolecular interactions | Good for weak interactions | Weak intermolecular forces |
CCSD(T) calculations | High-accuracy energetics | Benchmark quality | Electronic structure effects |
Molecular dynamics simulations | Fluid phase properties | Validated against experiment | Accurate transport properties |
Density Functional Theory Studies: DFT calculations have provided crucial insights into cyclopropane reactivity mechanisms [17] [18]. The choice of functional significantly affects the accuracy of barrier height predictions, with M06-2X/6-31+G* showing excellent performance for activation energies [19]. B3LYP/6-31G* calculations provide good general trends and consistency across different systems [19].
Strain Energy Calculations: Advanced computational methods including G3, G4, and CBS-Q have been employed to calculate accurate strain energies [1] [20]. These calculations reveal that the high strain energy of cyclopropene (54.1 kcal/mol) is attributed largely to angular strain, while variations in strain energy among substituted cyclopropanes can be understood through homodesmotic reaction analysis [1] [20].
Electronic Delocalization Effects: Recent computational work has demonstrated that electronic delocalization plays a crucial role in cyclopropane reactivity, often dominating over simple strain release effects [18]. This delocalization principle extends across molecules containing three-membered rings and provides a quantitative framework for predicting activation barriers [18].
Cyclopropanecarboxylic acid derivatives represent an important class of compounds with diverse transformation pathways. These transformations often involve ring opening processes that can be controlled to access specific products.
Table 5: Cyclopropanecarboxylic Acid Transformation Research
Transformation | Conditions | Products | Mechanism |
---|---|---|---|
Decarboxylation | Thermal (340°C) | Propene | Ring opening then decarboxylation |
Esterification | Alcohols/acid catalysis | Cyclopropyl esters | Standard esterification |
Amidation | Amines/coupling agents | Cyclopropyl amides | Amide bond formation |
Ring-opening decarboxylation | Thermal rearrangement | Dihydrofuran derivatives | Concerted rearrangement |
Cyclization reactions | Base-promoted | Heterocyclic compounds | Nucleophilic attack |
Oxidative transformations | Oxidizing agents | Oxidized derivatives | Electron transfer |
Enzymatic degradation | Biological systems | 3-Hydroxybutyryl-CoA | Enzymatic ring opening |
Decarboxylative Rearrangements: Cyclopropanecarboxylic acids undergo thermal decarboxylation at elevated temperatures (340°C), proceeding through initial ring opening to form diradical intermediates [21]. The mechanism involves a 1,2-hydrogen shift leading to but-3-enoic acid, which subsequently undergoes decarboxylation through a cyclic transition state [21].
Enzymatic Transformations: Biological systems have evolved specific pathways for cyclopropanecarboxylate degradation [22]. The bacterium Rhodococcus rhodochrous can utilize cyclopropanecarboxylate as a carbon and energy source, converting it to 3-hydroxybutyryl-CoA through cyclopropanecarboxyl-CoA intermediates [22]. The ring opening reaction involves specialized enzymes that are induced by the presence of the substrate [22].
Synthetic Applications: The hydrogen borrowing catalysis approach has been developed for cyclopropane synthesis, where ketones can be converted to corresponding carboxylic acids through a two-step oxidation sequence [23]. This methodology provides facile access to synthetically useful α-cyclopropyl carboxylic acids without requiring classical alkylation conditions using toxic alkyl halides [23].